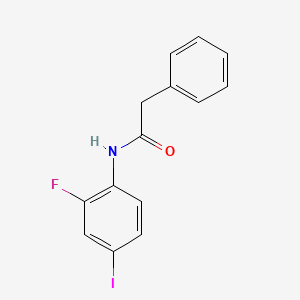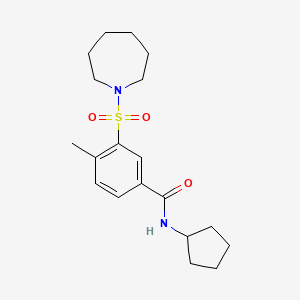
3-(1-azepanylsulfonyl)-N-cyclopentyl-4-methylbenzamide
Overview
Description
3-(1-azepanylsulfonyl)-N-cyclopentyl-4-methylbenzamide, also known as ACMSD inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
3-(1-azepanylsulfonyl)-N-cyclopentyl-4-methylbenzamide inhibitor works by inhibiting the enzyme this compound, which is involved in the kynurenine pathway. This compound inhibitor increases the levels of kynurenic acid, which is a neuroprotective metabolite and decreases the levels of quinolinic acid, which is a neurotoxic metabolite.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have anti-inflammatory, neuroprotective, and anti-tumor effects. This compound inhibitor increases the levels of kynurenic acid, which has been shown to have neuroprotective effects by blocking the NMDA receptor. This compound inhibitor also decreases the levels of quinolinic acid, which has been shown to have neurotoxic effects by activating the NMDA receptor.
Advantages and Limitations for Lab Experiments
3-(1-azepanylsulfonyl)-N-cyclopentyl-4-methylbenzamide inhibitor has several advantages for lab experiments, such as its specificity for this compound and its ability to modulate the kynurenine pathway. However, this compound inhibitor has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research include the optimization of the synthesis method to improve the yield and purity of the product, the evaluation of the toxicity and pharmacokinetics of 3-(1-azepanylsulfonyl)-N-cyclopentyl-4-methylbenzamide inhibitor in animal models, and the development of more potent and selective this compound inhibitors. Additionally, the therapeutic potential of this compound inhibitor in other diseases such as autoimmune diseases and infectious diseases should be explored.
Conclusion:
In conclusion, this compound inhibitor is a promising chemical compound that has potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound inhibitor have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound inhibitor and to develop it into a safe and effective therapeutic agent.
Scientific Research Applications
3-(1-azepanylsulfonyl)-N-cyclopentyl-4-methylbenzamide inhibitor has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. Research has shown that this compound inhibitor can modulate the kynurenine pathway, which is involved in the regulation of immune response, inflammation, and neurotransmission. This compound inhibitor has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells.
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-10-11-16(19(22)20-17-8-4-5-9-17)14-18(15)25(23,24)21-12-6-2-3-7-13-21/h10-11,14,17H,2-9,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDDWBGERXFFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4402077.png)
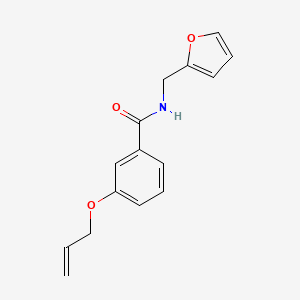
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4402109.png)
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4402118.png)
![2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4402140.png)
![4-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4402154.png)
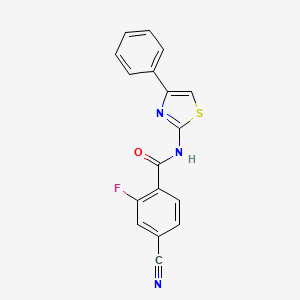
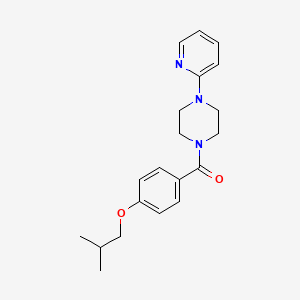

![N-(4-acetylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4402172.png)
![2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide](/img/structure/B4402177.png)
![3-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4402181.png)
